molecular formula C9H9ClO5S B6238981 5-(chlorosulfonyl)-4-methoxy-2-methylbenzoic acid CAS No. 871688-73-2

5-(chlorosulfonyl)-4-methoxy-2-methylbenzoic acid

Cat. No.: B6238981
CAS No.: 871688-73-2
M. Wt: 264.68 g/mol
InChI Key: QLNBWXJGHYJLKZ-UHFFFAOYSA-N
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Description

Contextual Significance of Functionalized Benzoic Acid Derivatives in Synthetic Chemistry

Functionalized benzoic acid derivatives represent a cornerstone in the field of synthetic chemistry due to their prevalence as core structural motifs in a vast array of natural products and synthetic compounds. researchgate.netnih.gov These molecules are fundamental building blocks in the development of pharmaceuticals, agrochemicals, and specialty polymers. chemimpex.com In the pharmaceutical industry, the benzoic acid scaffold is present in numerous drug molecules, including anti-inflammatory agents, analgesics, and antipsychotics. nih.govchemimpex.comnbinno.com The presence of the carboxylic acid group provides a handle for various chemical modifications, while other substituents on the aromatic ring can be tailored to modulate the biological activity and physical properties of the final product. nih.gov

The versatility of benzoic acid derivatives also extends to agrochemical applications, where they serve as intermediates in the synthesis of herbicides and insecticides. nbinno.com Furthermore, their structural features are utilized in polymer chemistry to enhance properties such as thermal stability and chemical resistance in coatings and adhesives. chemimpex.com The ability to selectively functionalize the benzoic acid ring at different positions allows chemists to design and synthesize novel compounds with desired activities, making this class of molecules indispensable in modern chemical research. researchgate.net

Role of Aromatic Chlorosulfonyl Groups as Reactive Synthons

An aromatic chlorosulfonyl group (-SO₂Cl) is a highly reactive functional group that serves as a potent electrophile in organic synthesis. This high reactivity stems from the strong electron-withdrawing nature of the sulfonyl group and the chlorine atom, which makes the sulfur atom highly susceptible to nucleophilic attack. beilstein-journals.orgnih.gov Compounds containing this moiety are considered valuable "synthons," which are structural units within a molecule that can be formed or assembled by known synthetic operations.

The chlorosulfonyl group is a key precursor for the synthesis of a wide variety of sulfur-containing compounds. Most notably, it reacts readily with amines to form sulfonamides, a class of compounds with significant applications in medicine and agriculture. For example, many sulfonylurea herbicides, which are crucial for weed control in agriculture, are synthesized from intermediates containing a chlorosulfonyl group. The reaction of chlorosulfonyl groups with nucleophiles is often efficient and proceeds under mild conditions, making them highly useful in multi-step syntheses. researchgate.net This reactivity allows for the facile introduction of a sulfonyl bridge or a sulfonamide functional group into complex molecules, highlighting the importance of aromatic chlorosulfonyl compounds as versatile intermediates. researchgate.net

Overview of Academic Research Perspectives on the Target Compound

Academic research primarily views 5-(chlorosulfonyl)-4-methoxy-2-methylbenzoic acid as a specialized chemical intermediate rather than an end product. Its value lies in the strategic combination of its functional groups, which allows for sequential and regioselective reactions. The compound's molecular structure and properties are summarized in the table below.

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C₉H₉ClO₅S
Molecular Weight 264.68 g/mol
CAS Number 871688-73-2
Predicted XlogP 1.8
Monoisotopic Mass 263.98593 Da

Data sourced from PubChem. uni.lu

The primary reactive center of the molecule is the chlorosulfonyl group, which can be readily converted into sulfonamides, sulfonic esters, or sulfonic acids. The carboxylic acid group offers another site for modification, such as esterification or conversion to an amide. The methoxy (B1213986) and methyl groups on the aromatic ring influence the reactivity and solubility of the molecule and its derivatives.

While direct research publications focusing exclusively on this compound are limited, its synthetic utility can be inferred from studies on analogous compounds. For instance, the chlorosulfonation of substituted benzoic acids is a common strategy for producing intermediates for pharmaceuticals and other specialty chemicals. researchgate.net A patent for the synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, an intermediate for the antipsychotic drug amisulpride, utilizes a chlorosulfonation step on a related benzoic acid derivative. google.com This suggests that the target compound is likely designed as a precursor for creating complex sulfonamide derivatives, potentially for screening in drug discovery or for the development of new agrochemicals.

Table 2: Mentioned Compounds

Compound Name
This compound
Amisulpride

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

871688-73-2

Molecular Formula

C9H9ClO5S

Molecular Weight

264.68 g/mol

IUPAC Name

5-chlorosulfonyl-4-methoxy-2-methylbenzoic acid

InChI

InChI=1S/C9H9ClO5S/c1-5-3-7(15-2)8(16(10,13)14)4-6(5)9(11)12/h3-4H,1-2H3,(H,11,12)

InChI Key

QLNBWXJGHYJLKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)OC

Purity

95

Origin of Product

United States

Synthetic Methodologies for 5 Chlorosulfonyl 4 Methoxy 2 Methylbenzoic Acid

Electrophilic Aromatic Sulfonylation Approaches

Electrophilic aromatic substitution is a cornerstone of arene chemistry and provides the most direct route to introducing a sulfonyl group onto the benzene (B151609) ring. wikipedia.org The key challenge lies in controlling the position of the incoming electrophile on a pre-substituted ring.

Direct Chlorosulfonation of Substituted Benzoic Acid Precursors

The most direct pathway to synthesize 5-(chlorosulfonyl)-4-methoxy-2-methylbenzoic acid is via the electrophilic chlorosulfonation of its direct precursor, 4-methoxy-2-methylbenzoic acid. This reaction typically employs chlorosulfonic acid (ClSO₃H) as both the reagent and the solvent. stackexchange.com Chlorosulfonic acid provides the electrophilic species, believed to be SO₂Cl⁺, which attacks the electron-rich aromatic ring. stackexchange.com

The general mechanism involves the attack of the π-electron system of the benzene ring on the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent loss of a proton from the site of attack restores the aromaticity of the ring, yielding the final sulfonyl chloride product.

Table 1: Key Reactants in Direct Chlorosulfonation

Compound NameRole
4-Methoxy-2-methylbenzoic acidAromatic Precursor
Chlorosulfonic acidSulfonating Agent

This approach is atom-economical and minimizes the number of synthetic steps. However, the harsh, acidic conditions of chlorosulfonic acid can sometimes lead to side reactions, such as unwanted sulfonation at other positions or degradation of the starting material, necessitating careful control of the reaction conditions.

Regioselective Functionalization Strategies

The success of the direct chlorosulfonation approach hinges on the directing effects of the substituents already present on the benzene ring. In the precursor, 4-methoxy-2-methylbenzoic acid, three distinct functional groups guide the position of the incoming electrophile:

Methoxy (B1213986) Group (-OCH₃): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. askfilo.comorganicchemistrytutor.com

Methyl Group (-CH₃): This is a weakly activating, ortho-, para-directing group through an inductive effect and hyperconjugation. askfilo.comlibretexts.org

Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group because it withdraws electron density from the ring. askfilo.com

The directing influences of these groups on the 4-methoxy-2-methylbenzoic acid scaffold are additive. The methoxy group at C4 directs incoming electrophiles to the C3 and C5 positions. The methyl group at C2 also directs towards the C3 and C5 positions. The carboxylic acid group at C1 directs towards the C3 and C5 positions. Consequently, all three groups cooperatively direct the incoming chlorosulfonyl group to the C3 and C5 positions. openstax.orglibretexts.org

Between the two possible sites, substitution at the C5 position is strongly favored over the C3 position. The C3 position is located between two existing substituents (the carboxylic acid and methyl groups), making it sterically hindered. openstax.org Therefore, the electrophilic attack occurs preferentially at the less hindered C5 position, leading to the desired regioselective formation of this compound.

Optimization of Reaction Conditions and Catalyst Systems

To maximize the yield and purity of the desired product while minimizing side reactions, the optimization of reaction conditions is critical. Key parameters that are typically adjusted in chlorosulfonation reactions include:

Temperature: Electrophilic aromatic substitutions are often temperature-sensitive. Performing the reaction at low temperatures (e.g., 0-5 °C) can help to control the reaction rate and reduce the formation of by-products, such as disubstituted products or isomers.

Reaction Time: The duration of the reaction must be sufficient to ensure complete conversion of the starting material but short enough to prevent product degradation or the formation of undesired side products.

Stoichiometry: The molar ratio of the substrate to the chlorosulfonating agent is a crucial factor. An excess of chlorosulfonic acid is often used to drive the reaction to completion, but a large excess can increase the likelihood of side reactions.

Solvent: While chlorosulfonic acid can act as its own solvent, inert co-solvents like dichloromethane (B109758) or 1,2-dichloroethane (B1671644) can sometimes be used to improve solubility and moderate reactivity. However, the reactivity of some solvents with sulfur trioxide, which can be present in chlorosulfonic acid, must be considered. google.com

Table 2: Parameters for Optimization of Chlorosulfonation

ParameterTypical Considerations
TemperatureLow temperatures (0-5 °C) often favored to control reactivity.
TimeMonitored to ensure completion without product degradation.
Reagent RatioAn excess of chlorosulfonic acid is common, but must be controlled.
SolventOften neat, but inert solvents can be used to moderate the reaction.

Multi-step Convergent and Divergent Synthetic Pathways

Multi-step syntheses offer greater flexibility and control over the introduction of functional groups, which can be essential when direct methods are not feasible or result in poor regioselectivity. libretexts.orgweebly.com

Sequential Functionalization of Aromatic Scaffolds

An alternative to direct chlorosulfonation involves the sequential construction of the target molecule from a simpler aromatic precursor. The order in which the functional groups are introduced is critical to achieving the correct substitution pattern, as the directing effects of the groups change with each addition. libretexts.org

A plausible retrosynthetic analysis could start by disconnecting the sulfonyl chloride, leading back to 4-methoxy-2-methylbenzoic acid as previously discussed. However, a more fundamental sequential approach might involve building the substituted benzoic acid itself. For example, one could envision a synthesis starting from a less substituted arene like m-cresol (B1676322) (3-methylphenol).

A potential forward synthesis could be:

Methylation: The phenolic hydroxyl group of m-cresol is converted to a methoxy group using a methylating agent like dimethyl sulfate, yielding 3-methylanisole.

Carboxylation/Acylation: A carboxyl group is introduced. This can be challenging to direct. A Friedel-Crafts acylation, which would be directed ortho and para to the existing groups, could place an acetyl group at the C4 or C6 position. Subsequent oxidation of the acetyl group would yield the carboxylic acid. To achieve the desired 2,4-disubstitution, specific conditions or alternative carboxylation methods might be required.

Chlorosulfonation: Once the 4-methoxy-2-methylbenzoic acid scaffold is assembled, the final chlorosulfonation step is performed as described in section 2.1.

Strategic Protecting Group Chemistry for Selective Synthesis

In complex syntheses, it is sometimes necessary to temporarily mask a reactive functional group to prevent it from interfering with a subsequent reaction. google.com This is achieved using "protecting groups" that can be selectively added and later removed under mild conditions. chem-station.com

In the synthesis of this compound, the carboxylic acid group could potentially react with the strong electrophilic conditions of chlorosulfonation. To circumvent this, the carboxylic acid could be protected as an ester, for example, a methyl or ethyl ester.

The synthetic sequence would be:

Esterification: The starting material, 4-methoxy-2-methylbenzoic acid, is converted to its corresponding methyl ester, methyl 4-methoxy-2-methylbenzoate, using standard methods (e.g., methanol (B129727) with an acid catalyst).

Chlorosulfonation: The ester is then subjected to chlorosulfonation. The ester group is still a meta-director but is generally robust enough to withstand the reaction conditions. The directing effects of the methoxy and methyl groups would still ensure the regioselective introduction of the chlorosulfonyl group at the C5 position.

Hydrolysis: The final step is the hydrolysis of the ester group back to the carboxylic acid, typically under acidic or basic conditions, to yield the final product.

Chemical Reactivity and Derivatization Studies of 5 Chlorosulfonyl 4 Methoxy 2 Methylbenzoic Acid

Transformations Involving the Chlorosulfonyl Moiety

The chlorosulfonyl group (-SO₂Cl) is a key reactive site in 5-(chlorosulfonyl)-4-methoxy-2-methylbenzoic acid, serving as a versatile handle for the introduction of various functional groups. Its transformations are central to the synthesis of numerous compounds with potential applications in medicinal chemistry and materials science.

The reaction of this compound with nitrogen nucleophiles, such as primary and secondary amines, is a fundamental method for the synthesis of sulfonamides. This reaction proceeds through a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a new sulfur-nitrogen bond.

A general scheme for this reaction is the synthesis of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide (B126) derivatives. In this multi-step synthesis, a sulfonamide is formed by reacting a precursor with an appropriate amine in the presence of sodium carbonate in a THF/H₂O solvent system at room temperature for 12 hours. researchgate.net The yields of these reactions can range from 45-93%. researchgate.net

The mechanism of sulfonylation reactions involving sulfonyl chlorides is generally considered to be a nucleophilic substitution at the sulfur atom. While often depicted as a simple one-step process, the reaction can proceed through different pathways, including a concerted SN2-like mechanism or a stepwise mechanism involving a trigonal bipyramidal intermediate. beilstein-journals.org The precise mechanism can be influenced by factors such as the nature of the amine, the solvent, and the presence of catalysts. beilstein-journals.org

Studies on the solvolysis of arenesulfonyl chlorides suggest that the reaction mechanism is predominantly SN2 in character. beilstein-journals.org However, under certain conditions, particularly with increasing solvent polarity, the reaction may exhibit mixed SN1-SN2 characteristics or even proceed through an SN1 pathway. beilstein-journals.org For the reaction of this compound with amines, a bimolecular mechanism is generally favored, where the amine directly attacks the sulfur atom.

The reaction of this compound and its derivatives with a wide range of amines has been explored to generate libraries of sulfonamides. The reactivity of the amine substrate is influenced by its basicity and steric hindrance.

Primary Amines: Generally, primary amines react readily with sulfonyl chlorides to afford the corresponding N-substituted sulfonamides. For example, the reaction with ammonia (B1221849) yields the parent sulfonamide. A related compound, methyl 2-(chlorosulfonyl)-5-methoxybenzoate, reacts with a twofold excess of ammonia in acetonitrile (B52724) or dioxane at room temperature to produce methyl 5-methoxy-2-sulfoamoylbenzoate with a yield of 82%. google.com

Secondary Amines: Secondary amines also react efficiently to produce N,N-disubstituted sulfonamides.

Aromatic Amines: Aromatic amines, being less nucleophilic than aliphatic amines, may require more forcing conditions or the use of a base to facilitate the reaction.

Sterically Hindered Amines: Amines with significant steric bulk around the nitrogen atom may exhibit reduced reactivity. In such cases, longer reaction times, higher temperatures, or the use of a catalyst might be necessary.

The table below summarizes the reaction of a similar compound, 5-chloro-2-methoxy-N-(4-chlorosulfonylphenyl)benzamide, with various amines to produce sulfonamide derivatives. researchgate.net

Amine SubstrateProductYield (%)
Morpholine5-chloro-2-methoxy-N-(4-(morpholinosulfonyl)phenyl)benzamide89
Piperidine5-chloro-2-methoxy-N-(4-(piperidin-1-ylsulfonyl)phenyl)benzamide93
Pyrrolidine5-chloro-2-methoxy-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)benzamide85
N-methylpiperazine5-chloro-2-methoxy-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)benzamide78

The chlorosulfonyl group of this compound can react with oxygen nucleophiles, such as alcohols and phenols, to form sulfonate esters. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

The mechanism of sulfonate ester formation is analogous to that of sulfonamide formation, involving a nucleophilic attack of the oxygen atom on the sulfur atom of the sulfonyl chloride. The reactivity of the alcohol or phenol (B47542) is dependent on its nucleophilicity and steric hindrance. Primary alcohols are generally more reactive than secondary and tertiary alcohols.

Reactions of sulfonyl chlorides with sulfur nucleophiles, such as thiols and thiophenols, can lead to the formation of thiosulfonates. These reactions are also typically performed in the presence of a base. Thiosulfonates are valuable synthetic intermediates and have been investigated for their biological activities.

The sulfonyl chloride group can undergo reduction to various other sulfur-containing functional groups. Common reducing agents can convert sulfonyl chlorides to thiols, disulfides, or sulfinic acids, depending on the reaction conditions.

For example, reduction with a strong reducing agent like lithium aluminum hydride can lead to the corresponding thiol. However, it has been noted that in some cases, the chlorosulfonyl moiety can act as a leaving group in reactions with lithium aluminum hydride, leading to desulfonylation. researchgate.net Milder reducing agents, such as sodium sulfite, can be used to convert sulfonyl chlorides to the corresponding sulfinates.

Nucleophilic Substitution Reactions with Nitrogen Nucleophiles: Sulfonamide Formation

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a primary site for a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the adjacent chlorosulfonyl group, which can impact the acidity of the carboxylic proton and the electrophilicity of the carbonyl carbon.

Esterification Reactions and Ester Derivatives

Esterification of the carboxylic acid moiety represents a fundamental derivatization pathway. Standard acid-catalyzed esterification methods, such as the Fischer-Speier method using an alcohol in the presence of a strong acid catalyst like sulfuric acid, are generally applicable. However, the presence of the acid-sensitive chlorosulfonyl group necessitates careful control of reaction conditions to prevent its hydrolysis.

One strategic approach to achieve selective esterification involves protecting the carboxylic acid group prior to the introduction of the sulfonyl chloride. For instance, a related compound, 3-methoxybenzoic acid, can be esterified with methanol (B129727) in the presence of sulfuric acid by boiling the mixture for 10-11 hours. ibs.re.kr The resulting methyl ester can then undergo sulfochlorination. ibs.re.kr This suggests that if direct esterification of this compound proves challenging due to side reactions, a synthetic route involving early-stage esterification followed by chlorosulfonation could be a viable alternative.

While specific examples of ester derivatives of this compound are not extensively detailed in readily available literature, the general principles of esterification of benzoic acids can be applied. The table below illustrates hypothetical ester derivatives that could be synthesized from this starting material.

Ester Derivative NameAlcohol ReactantPotential Synthesis Method
Methyl 5-(chlorosulfonyl)-4-methoxy-2-methylbenzoateMethanolFischer-Speier esterification
Ethyl 5-(chlorosulfonyl)-4-methoxy-2-methylbenzoateEthanolAcid-catalyzed esterification
Benzyl 5-(chlorosulfonyl)-4-methoxy-2-methylbenzoateBenzyl alcoholSteglich esterification

Amidation Reactions and Amide Derivatives

The formation of amides from the carboxylic acid group of this compound provides another avenue for creating a diverse library of chemical entities. Direct reaction with an amine is generally not feasible and requires the activation of the carboxylic acid. A variety of coupling agents can be employed for this purpose.

Common methods for amide bond formation involve the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. Another effective class of reagents for amidation is phosphonium (B103445) salts.

The table below presents a selection of potential amide derivatives that could be synthesized from this compound, highlighting the amine reactant and a suitable coupling agent.

Amide Derivative NameAmine ReactantPotential Coupling Agent
N-Benzyl-5-(chlorosulfonyl)-4-methoxy-2-methylbenzamideBenzylamineDCC/HOBt
5-(Chlorosulfonyl)-4-methoxy-N,2-dimethylbenzamideMethylamineHATU
5-(Chlorosulfonyl)-4-methoxy-2-methyl-N-phenylbenzamideAnilineT3P

Activation Strategies for Carboxylic Acid Transformations

To facilitate nucleophilic attack by weaker nucleophiles such as alcohols and amines, the carboxylic acid moiety of this compound must be activated. This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.

One of the most common activation strategies is the conversion of the carboxylic acid to an acyl chloride. This can be accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and readily undergoes reaction with a wide range of nucleophiles. However, the use of these reagents must be carefully controlled to avoid reaction with the existing chlorosulfonyl group.

Alternative activation methods that proceed under milder conditions are often preferred to maintain the integrity of the sulfonyl chloride. These include the in-situ generation of activated esters or the use of various coupling agents as mentioned in the amidation section. For instance, the formation of a mixed anhydride (B1165640) is another strategy to activate the carboxylic acid for subsequent reactions.

Interplay Between Functional Groups: Chemoselective Control

The presence of two reactive functional groups on the same aromatic ring introduces the challenge and opportunity of chemoselectivity. The ability to selectively react one group while leaving the other intact is crucial for the controlled synthesis of complex molecules.

Tandem Reactions and Cascade Processes

While selective reactions are often the primary goal, it is also conceivable to design tandem or cascade reactions where both the carboxylic acid and chlorosulfonyl groups participate sequentially in a one-pot process. For instance, a di-functional nucleophile could potentially react with both sites. An amino alcohol, for example, could first react with the chlorosulfonyl group via its amine functionality, followed by an intramolecular esterification involving the hydroxyl group and the carboxylic acid, leading to the formation of a cyclic product.

Although specific examples of such tandem reactions involving this compound are not well-documented in the literature, the principles of bifunctional reactivity suggest that such transformations are plausible and could offer efficient routes to complex heterocyclic systems. The development of such cascade processes would be a valuable contribution to the synthetic chemistry of this versatile building block.

Advanced Spectroscopic and Crystallographic Elucidation of 5 Chlorosulfonyl 4 Methoxy 2 Methylbenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds by mapping the carbon and hydrogen framework.

Comprehensive ¹H and ¹³C NMR Chemical Shift and Coupling Constant Analysis

Analysis of the ¹H and ¹³C NMR spectra would provide fundamental information about the electronic environment of each nucleus and their connectivity.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 5-(chlorosulfonyl)-4-methoxy-2-methylbenzoic acid is expected to show distinct signals corresponding to the aromatic protons, the methyl protons, the methoxy (B1213986) protons, and the acidic proton of the carboxylic acid.

Aromatic Protons: Two signals are anticipated in the aromatic region (typically δ 7.0-8.5 ppm). The proton at position 3 (H-3) and the proton at position 6 (H-6) would appear as singlets due to the substitution pattern, which prevents typical ortho or meta coupling between them. The electron-withdrawing effects of the adjacent chlorosulfonyl and carboxylic acid groups would likely shift these signals downfield.

Methyl Protons (-CH₃): A singlet corresponding to the three protons of the methyl group at position 2 would be expected in the upfield region, likely around δ 2.2-2.6 ppm.

Methoxy Protons (-OCH₃): A sharp singlet for the three methoxy protons at position 4 would appear around δ 3.8-4.0 ppm.

Carboxylic Acid Proton (-COOH): A broad singlet, characteristic of an acidic proton, would be observed significantly downfield, typically above δ 10 ppm, and its position can be concentration-dependent.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would reveal nine distinct signals for each unique carbon atom in the molecule.

Carbonyl Carbon (-COOH): The signal for the carboxylic acid carbon is expected to be the most downfield, typically in the range of δ 165-175 ppm.

Aromatic Carbons: Six distinct signals would appear in the aromatic region (δ 110-160 ppm). The carbons directly attached to electronegative groups (C-4 bearing the methoxy group, and C-5 bearing the chlorosulfonyl group) would be significantly influenced. For instance, C-4 would be shifted downfield due to the oxygen attachment, while the chemical shifts of C-2, C-3, C-5, and C-6 would be affected by the combined electronic effects of all substituents.

Methyl and Methoxy Carbons: The methyl carbon signal would appear upfield (around δ 20 ppm), while the methoxy carbon signal would be found around δ 55-60 ppm.

A hypothetical data table based on expected chemical shift ranges is presented below.

Assignment Hypothetical ¹H NMR (δ, ppm, Multiplicity)Hypothetical ¹³C NMR (δ, ppm)
-COOH>10.0 (br s)168.0
C-1-130.0
C-2-140.0
-CH₃ (at C-2)2.5 (s)21.0
H-37.5 (s)115.0
C-4-158.0
-OCH₃ (at C-4)3.9 (s)56.0
C-5-135.0
H-68.2 (s)128.0

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the substitution pattern.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For the target molecule, no cross-peaks would be expected between the aromatic protons H-3 and H-6, confirming their para-like relationship with no adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. nih.gov This would definitively link the proton signals to their corresponding carbon signals: the aromatic H-3 to C-3, H-6 to C-6, the methyl protons to the methyl carbon, and the methoxy protons to the methoxy carbon.

The methyl protons (at C-2) showing correlations to C-1, C-2, and C-3.

The methoxy protons (at C-4) showing a correlation to C-4.

The aromatic proton H-3 showing correlations to C-1, C-2, C-4, and C-5.

The aromatic proton H-6 showing correlations to C-1, C-4, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. researchgate.net This technique would show correlations between the methyl protons and H-3, and between the methoxy protons and both H-3 and H-6, helping to confirm the substituent arrangement around the aromatic ring.

Isotopic Labeling Approaches in NMR for Mechanistic Studies

Isotopic labeling, the incorporation of isotopes like ¹³C, ¹⁵N, or ²H, is a powerful technique for elucidating reaction mechanisms and tracking the fate of atoms. chemicalbook.comnist.gov For studies involving this compound, one could synthesize the molecule using isotopically enriched precursors. For example, if this compound were an intermediate in the synthesis of a sulfonamide drug, using a ¹⁵N-labeled amine in the subsequent reaction would allow for easy tracking of the nitrogen atom in the final product and any intermediates via ¹⁵N NMR or ¹H-¹⁵N correlated experiments. This approach enhances sensitivity and provides unambiguous structural information, which is invaluable for studying complex biological systems or reaction pathways. nist.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

IR and Raman spectroscopy provide information about the functional groups present in a molecule by probing their vibrational modes.

Characteristic Absorption Bands for Functional Groups

The IR spectrum of this compound would display characteristic absorption bands for its constituent functional groups.

Carboxylic Acid (-COOH): A very broad O-H stretching band would be prominent from approximately 2500 to 3300 cm⁻¹. The C=O stretching vibration would appear as a strong, sharp band between 1700 and 1720 cm⁻¹.

Chlorosulfonyl (-SO₂Cl): This group is characterized by two strong stretching vibrations corresponding to the symmetric and asymmetric S=O stretches. These bands typically appear in the regions of 1370-1410 cm⁻¹ (asymmetric) and 1160-1204 cm⁻¹ (symmetric). uni.lu

Aromatic Ring (C=C): Several bands of variable intensity would be observed in the 1450-1600 cm⁻¹ region, corresponding to the C=C stretching vibrations within the benzene (B151609) ring.

Methoxy and Methyl Groups (C-H): C-H stretching vibrations for the methyl and methoxy groups would be found just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. Aromatic C-H stretching would appear just above 3000 cm⁻¹.

C-O Stretching: The C-O stretching of the methoxy group would likely produce a moderate to strong band in the 1200-1275 cm⁻¹ region.

A table summarizing the expected characteristic IR absorption bands is provided below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H stretch2500-3300Broad, Strong
Carboxylic AcidC=O stretch1700-1720Strong
ChlorosulfonylS=O asymmetric stretch1370-1410Strong
ChlorosulfonylS=O symmetric stretch1160-1204Strong
Aromatic RingC=C stretch1450-1600Medium-Weak
Aromatic C-HC-H stretch~3050Weak
Alkyl C-HC-H stretch2850-2960Medium
MethoxyC-O stretch1200-1275Strong

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable analytical technique for the characterization of this compound, providing precise information on its molecular weight, elemental composition, and structural features through controlled fragmentation.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is critical for unequivocally determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with a molecular formula of C₉H₉ClO₅S, the theoretical monoisotopic mass is 263.98593 Da. uni.lu HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure this mass with errors in the parts-per-million (ppm) range, allowing for confident confirmation of the elemental composition and differentiation from other isobaric compounds.

The analysis can be performed in both positive and negative ionization modes. In positive ion mode, common adducts such as protonated ([M+H]⁺), sodiated ([M+Na]⁺), and ammoniated ([M+NH₄]⁺) ions would be observed. In negative ion mode, the deprotonated molecule ([M-H]⁻) is typically the most abundant species. The high mass accuracy of HRMS allows for the calculation of the elemental formula from the observed m/z value, which is then compared to the theoretical formula.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

Adduct Ion Molecular Formula Theoretical m/z
[M+H]⁺ C₉H₁₀ClO₅S⁺ 264.99321
[M+Na]⁺ C₉H₉ClNaO₅S⁺ 286.97515
[M+K]⁺ C₉H₉ClKO₅S⁺ 302.94909
[M+NH₄]⁺ C₉H₁₃ClNO₅S⁺ 282.01975

This table is generated based on predicted data from publicly available chemical databases. uni.luuni.lu

Tandem Mass Spectrometry for Structural Fingerprinting

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern serves as a "structural fingerprint" that is unique to the compound's covalent structure. For this compound, the precursor ion (e.g., [M+H]⁺ or [M-H]⁻) would be isolated and subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). nih.gov

While specific experimental spectra for this compound are not widely published, the fragmentation pathways can be predicted based on its functional groups. Key fragmentation events would likely include:

Loss of HCl: A common fragmentation pathway for chlorosulfonyl compounds.

Loss of SO₂ or SO₃: Cleavage of the sulfonyl moiety.

Decarboxylation: Loss of CO₂ from the carboxylic acid group.

Loss of a methyl radical (•CH₃): From the methoxy or methyl group on the aromatic ring.

Cleavage of the methoxy group: Resulting in the loss of CH₂O.

These fragmentation processes generate a series of product ions whose masses can be used to piece together the original structure. The relative abundances of these fragments are characteristic of the molecule and the dissociation energy used. nih.govuni-halle.de This detailed structural information is crucial for distinguishing between isomers, such as 5-(chlorosulfonyl)-2-methoxy-4-methylbenzoic acid, which has the same molecular weight but a different substitution pattern. uni.lu

Application in Charge-Switch Derivatization for Enhanced Detection

The chlorosulfonyl group in this compound makes it a potential candidate for use as a charge-switch derivatization agent in mass spectrometry. nih.gov Charge-switch derivatization is a strategy employed to enhance the ionization efficiency and, consequently, the detection sensitivity of analytes that are otherwise difficult to detect. nih.govresearchgate.net

In this application, the chlorosulfonyl group (-SO₂Cl) can react with nucleophilic functional groups on target analytes, such as hydroxyl (-OH) or amine (-NH₂) groups, to form stable sulfonate or sulfonamide linkages. nih.govacs.org This derivatization introduces a permanently charged or easily ionizable tag onto the analyte molecule. For instance, derivatizing a neutral lipid with a molecule containing a sulfonic acid group allows for highly sensitive detection in negative-ion mode electrospray ionization (ESI). nih.govacs.org

This approach offers several advantages:

Increased Sensitivity: The introduction of a readily ionizable group can dramatically increase the signal intensity in mass spectrometry, lowering the limits of detection. acs.org

Improved Chromatographic Performance: Derivatization can alter the polarity of an analyte, leading to better peak shapes and resolution in liquid chromatography-mass spectrometry (LC-MS) analysis. nih.gov

Controlled Fragmentation: The derivatizing agent can direct fragmentation in tandem MS, leading to predictable and informative product ion spectra that facilitate structural confirmation. nih.govresearchgate.net

While 3-(chlorosulfonyl)benzoic acid has been specifically utilized for this purpose in lipid analysis, the principle extends to other reagents with similar reactive groups, highlighting a key application area for compounds like this compound. nih.govacs.org

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing Motifs and Supramolecular Assembly

The way individual molecules of this compound arrange themselves in the crystal lattice is known as crystal packing. This packing is governed by a variety of non-covalent intermolecular interactions, which dictate the formation of higher-order structures or supramolecular assemblies. nih.gov

Based on the functional groups present in the molecule (carboxylic acid, sulfonyl chloride, methoxy, and methyl groups), several packing motifs can be anticipated:

Hydrogen-Bonded Dimers: The carboxylic acid groups are strong hydrogen bond donors and acceptors and are highly likely to form centrosymmetric dimers through O-H···O interactions. This is a very common and stable motif for carboxylic acids in the solid state.

Layered Structures: The planar aromatic rings may facilitate the formation of layered or sheet-like structures, with the functional groups projecting from these layers to interact with adjacent sheets. nih.gov

Chain Formations: Head-to-tail or other arrangements mediated by hydrogen bonds or other directional interactions could lead to the formation of one-dimensional chains or ribbons throughout the crystal lattice.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

A detailed crystallographic analysis, often supplemented by computational tools like Hirshfeld surface analysis, allows for the quantification and characterization of the various intermolecular forces that stabilize the crystal structure. nih.govconicet.gov.ar

For this compound, the following interactions would be of key interest:

Halogen Bonding: The chlorine atom of the chlorosulfonyl group can act as a halogen bond donor, interacting with nucleophilic atoms like oxygen. These Cl···O interactions can be highly directional and contribute to the formation of specific supramolecular architectures.

π-π Stacking: The electron-rich aromatic ring can interact with adjacent rings through π-π stacking. These interactions can be either face-to-face or offset (displaced) and are crucial in organizing the molecules in the crystal. The electronic nature of the substituents on the ring will influence the geometry of these stacking interactions. conicet.gov.ar

Other Interactions: Dipole-dipole interactions involving the polar C-Cl, S=O, and C=O bonds will also contribute significantly to the lattice energy and the stability of the crystal packing.

The interplay of these diverse interactions dictates the final, most thermodynamically stable crystal structure, influencing physical properties such as melting point, solubility, and crystal morphology.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
3-(chlorosulfonyl)benzoic acid

Conformational Preferences and Torsion Angle Analysis in the Crystalline State

The precise three-dimensional arrangement of atoms and functional groups in the crystalline state is fundamental to understanding the physicochemical properties and potential intermolecular interactions of this compound. While specific single-crystal X-ray diffraction data for this exact compound is not extensively reported in publicly available literature, a detailed analysis of its conformational preferences and key torsion angles can be inferred from crystallographic studies of structurally related molecules. These include substituted benzoic acids, methoxy- and chlorosulfonyl-bearing aromatic compounds.

The conformational landscape of this compound is primarily dictated by the orientation of the carboxylic acid, methoxy, and chlorosulfonyl substituents relative to the benzene ring. The interplay of steric hindrance and electronic effects governs the rotational barriers around the single bonds connecting these groups to the aromatic core.

A critical conformational feature of benzoic acid derivatives is the orientation of the carboxylic acid group with respect to the benzene ring. Typically, the carboxylic acid group is found to be nearly coplanar with the aromatic ring to maximize π-conjugation. However, steric crowding from ortho-substituents can force this group out of the plane. In the case of this compound, the methyl group at the C2 position introduces significant steric hindrance. This is expected to cause a noticeable deviation from planarity for the carboxylic acid group. Studies on ortho-substituted benzoic acids have shown that the dihedral angle between the plane of the carboxylic acid group and the benzene ring can vary significantly. researchgate.netrsc.org

The orientation of the methoxy group is another key conformational aspect. The methoxy group at the C4 position is generally expected to be coplanar with the benzene ring, with the methyl group pointing either towards or away from the adjacent substituent. The preferred orientation often involves minimizing steric clashes while optimizing electronic interactions. In similar structures, the C(aryl)-O-C(methyl)-H torsion angle is often close to 0° or 180°.

Intramolecular hydrogen bonding can also play a significant role in dictating the preferred conformation. An intramolecular hydrogen bond between the carboxylic acid proton and an oxygen atom of the chlorosulfonyl group, or the oxygen of the methoxy group, could stabilize a particular conformation in the solid state. However, the formation of the more common intermolecular hydrogen-bonded dimer between carboxylic acid groups is often the dominant interaction in the crystal packing of benzoic acids. researchgate.netnih.gov

To illustrate the expected conformational parameters, the following tables present typical torsion angles for key functional groups based on crystallographic data from analogous structures.

Table 1: Expected Torsion Angles of the Carboxylic Acid Group

Torsion AngleDescriptionExpected Value (°)
C1-C2-C(O)-ODefines the rotation of the carboxylic acid group relative to the benzene ring.± (10 - 30)
O=C-O-HDefines the orientation of the hydroxyl proton.~0 (synplanar) or ~180 (antiplanar)

Note: The deviation from planarity (0° or 180°) for the C1-C2-C(O)-O torsion angle is due to the steric influence of the ortho-methyl group.

Table 2: Expected Torsion Angles of the Methoxy and Chlorosulfonyl Groups

Torsion AngleDescriptionExpected Value (°)
C3-C4-O-C(methyl)Defines the orientation of the methoxy group.~0 or ~180
C4-C5-S-ClDefines the orientation of the chlorosulfonyl group.± (60 - 90) or ± (150 - 180)
C4-C5-S=ODefines the orientation of the sulfonyl oxygens.Variable, defining a staggered conformation around the C-S bond.

Note: The values presented are estimations based on related structures and may vary in the actual crystal structure of the title compound.

Theoretical and Computational Chemistry Investigations of this compound: A Review of Available Data

Despite a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or computational studies detailing the electronic structure, bonding analysis, or reaction mechanisms of this compound have been identified in the public domain. Therefore, the generation of a detailed article based on the requested outline is not possible at this time.

Computational chemistry is a powerful tool for elucidating the intrinsic properties of molecules. Techniques such as Density Functional Theory (DFT) are routinely used to model molecular geometries, electronic properties, and spectroscopic characteristics. Such studies provide valuable insights that complement experimental findings.

For a molecule like this compound, a theoretical investigation would typically involve:

Electronic Structure and Bonding Analysis: This would include the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a key indicator of the molecule's chemical reactivity and electronic transport properties. Furthermore, the analysis of charge distribution and the generation of electrostatic potential maps would reveal the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Density Functional Theory (DFT) Studies: DFT calculations would be employed to determine the most stable three-dimensional arrangement of the atoms (geometry optimization). From this optimized geometry, various thermochemical parameters such as enthalpy, entropy, and Gibbs free energy could be calculated. Additionally, vibrational frequency calculations would predict the infrared and Raman spectra of the molecule, which could then be correlated with experimental spectroscopic data for structural confirmation.

Reaction Mechanism Elucidation: Computational modeling can be used to explore potential reaction pathways involving this compound. By calculating the energy profiles of reactants, transition states, and products, researchers can determine the most likely mechanisms for its synthesis or subsequent reactions.

The absence of such studies for this compound in publicly accessible literature prevents a detailed discussion and the presentation of data tables as requested. While computational data exists for related compounds, such as other substituted benzoic acids or molecules containing a chlorosulfonyl group, the strict focus on the specified compound precludes their inclusion in this article.

Future computational research on this compound would be necessary to provide the data required to populate the detailed structure of the requested article. Such studies would contribute to a deeper understanding of its chemical behavior and potential applications.

Theoretical and Computational Chemistry Investigations of 5 Chlorosulfonyl 4 Methoxy 2 Methylbenzoic Acid

Reaction Mechanism Elucidation via Computational Modeling

Transition State Analysis for Key Transformations

A critical aspect of understanding the reactivity of 5-(chlorosulfonyl)-4-methoxy-2-methylbenzoic acid involves the characterization of transition states for its key chemical transformations, such as nucleophilic substitution at the sulfonyl chloride group or reactions involving the carboxylic acid moiety. Transition state analysis provides crucial information about the geometry of the activated complex and the energy barrier that must be overcome for a reaction to proceed.

Typically, such an analysis would involve quantum mechanical calculations, for instance, using Density Functional Theory (DFT), to locate and characterize the saddle points on the potential energy surface corresponding to the transition states. The resulting data would include geometric parameters (bond lengths and angles) of the transition state structure and the imaginary frequency corresponding to the reaction coordinate. However, no specific studies detailing these parameters for reactions involving this compound have been found.

Table 1: Hypothetical Transition State Geometries for a Key Transformation

ParameterBond/AngleValue (if available)
Bond LengthS-ClData not available
Bond LengthS-N (incoming nucleophile)Data not available
Bond AngleCl-S-NData not available
Imaginary Frequencycm⁻¹Data not available
This table is illustrative and does not contain real data due to the lack of published research.

Energy Profiles of Reaction Pathways

For this compound, such profiles would be invaluable for predicting the feasibility and kinetics of its various reactions. For example, understanding the energy profile for its synthesis or its subsequent conversion to sulfonamides or sulfonate esters would be of significant interest. Unfortunately, the scientific literature does not currently contain published energy profiles for reactions involving this specific compound.

Table 2: Hypothetical Energy Profile Data for a Reaction Pathway

SpeciesRelative Energy (kcal/mol)
ReactantsData not available
Transition State 1Data not available
IntermediateData not available
Transition State 2Data not available
ProductsData not available
This table is illustrative and does not contain real data due to the lack of published research.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of this compound is not rigid; rotation around its single bonds gives rise to various conformers with different energies. A thorough conformational analysis would identify the most stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion between them. This information is crucial as the reactivity and spectroscopic properties of the molecule can be influenced by its conformational preferences.

A potential energy surface (PES) provides a comprehensive map of the energy of the molecule as a function of its geometric parameters. For a molecule of this complexity, the PES would be high-dimensional. Computational methods, such as systematic or stochastic conformational searches, are typically employed to explore the PES and identify the low-energy conformers. Regrettably, no such detailed conformational analysis or depiction of the potential energy surface for this compound has been reported.

Prediction of Spectroscopic Properties

Computational chemistry methods are widely used to predict various spectroscopic properties, which can aid in the identification and characterization of compounds. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra would be highly valuable.

These predictions are typically made by performing calculations on the optimized geometry of the molecule. For instance, NMR shielding tensors can be calculated to predict chemical shifts, and the analysis of vibrational modes can yield theoretical IR spectra. While general principles of spectroscopy can be applied to estimate the expected spectral features of this molecule, specific, high-accuracy computational predictions are absent from the literature.

Table 3: Hypothetical Predicted Spectroscopic Data

SpectrumPeak/RegionPredicted Value (if available)
¹H NMR-COOHData not available
¹³C NMRC=OData not available
IRS=O stretchData not available
UV-VisλmaxData not available
This table is illustrative and does not contain real data due to the lack of published research.

Applications As a Synthetic Precursor and Building Block in Advanced Chemical Syntheses

Construction of Complex Organic Molecules and Scaffolds

The reactivity of its functional groups makes 5-(chlorosulfonyl)-4-methoxy-2-methylbenzoic acid a valuable precursor for the synthesis of intricate molecular architectures.

Synthesis of Variously Substituted Aromatic and Heterocyclic Compounds

The chlorosulfonyl group is a highly reactive functional group that can readily react with a variety of nucleophiles, such as amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and thioesters, respectively. This reactivity is instrumental in the synthesis of a diverse range of substituted aromatic and heterocyclic compounds. For instance, the reaction with primary or secondary amines leads to the formation of N-substituted sulfonamides, a common motif in many biologically active molecules.

Similarly, the carboxylic acid group can undergo standard transformations such as esterification, amidation, and reduction to an alcohol. The presence of both the chlorosulfonyl and carboxylic acid groups allows for sequential or orthogonal reactions to build molecular complexity. For example, the carboxylic acid can be converted to an amide, and the chlorosulfonyl group can then be reacted with a different nucleophile to create a disubstituted aromatic ring with distinct functionalities. A patent for a related compound, methyl 2-(chlorosulfonyl)-5-methoxybenzoate, describes its use in the synthesis of methyl 5-methoxy-2-sulfoamoylbenzoate, a key intermediate for herbicidal compounds. google.com This highlights the utility of the chlorosulfonyl group in introducing sulfamoyl moieties, which are important in various agrochemical and pharmaceutical compounds.

While direct examples of the synthesis of heterocyclic compounds from this compound are not extensively documented in the readily available literature, the functional groups present suggest its potential as a precursor for such syntheses. For example, the chlorosulfonyl group could be used to introduce a sulfonamide linkage which could then participate in a cyclization reaction to form a heterocycle.

Incorporation into Macrocyclic and Polymeric Structures

The bifunctional nature of this compound, possessing both a reactive sulfonyl chloride and a carboxylic acid, makes it a potential candidate for the synthesis of macrocycles and polymers. The two functional groups can react with complementary difunctional or polyfunctional molecules to form large ring structures or long polymer chains.

For instance, reaction with a diamine could lead to the formation of a polyamide-sulfonamide macrocycle or polymer, depending on the reaction conditions and the stoichiometry of the reactants. Similarly, reaction with a diol could yield a polyester-sulfonate analogue. While specific examples of the incorporation of this compound into macrocyclic and polymeric structures are not prevalent in the reviewed literature, the fundamental reactivity of its functional groups strongly supports this potential application.

Development of Analytical Reagents and Derivatization Agents

Derivatization is a common technique in analytical chemistry used to modify an analyte to improve its chromatographic behavior, enhance its detectability, or facilitate its mass spectrometric analysis. The reactive chlorosulfonyl group of this compound makes it a potential candidate as a derivatization agent for analytes containing nucleophilic functional groups such as amines and phenols.

A study on the related compound, 3-(chlorosulfonyl)benzoic acid, has demonstrated its use as a novel charge-switch derivatization agent for the sensitive analysis of acylglycerols, sterols, and prenols using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The derivatization with the sulfonyl chloride introduced a negatively charged group, which significantly improved the ionization efficiency and sensitivity in negative ion mode mass spectrometry. nih.gov This principle suggests that this compound could be similarly employed to derivatize a range of analytes, potentially offering advantages in terms of chromatographic retention and mass spectrometric response due to its specific substitution pattern.

Table 1: Potential Analytes for Derivatization

Analyte Class Functional Group
Alcohols Hydroxyl (-OH)
Phenols Hydroxyl (-OH)
Primary Amines Amino (-NH2)
Secondary Amines Amino (-NHR)

Role in the Synthesis of Material Precursors (e.g., in Metal-Organic Frameworks, if applicable)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. rsc.org The properties of MOFs can be tuned by modifying the organic linker. The carboxylic acid group of this compound makes it a potential candidate for use as an organic linker in the synthesis of MOFs.

The presence of the additional functional groups (methoxy, methyl, and chlorosulfonyl) on the aromatic ring could impart specific properties to the resulting MOF, such as altered pore size, surface chemistry, and catalytic activity. While the direct use of this compound in MOF synthesis is not explicitly detailed in the surveyed literature, the vast field of MOF chemistry suggests that custom-designed organic linkers are a key area of research. researchgate.netnih.govrsc.org The functional groups on this benzoic acid derivative could be exploited to create novel MOF structures with tailored functionalities. For instance, the sulfonyl chloride could be post-synthetically modified to introduce further chemical diversity within the MOF structure.

Functionalization of Surfaces and Nanomaterials

The modification of surfaces and nanomaterials is a critical area of research with applications in catalysis, sensing, and biomedical devices. The carboxylic acid and chlorosulfonyl groups of this compound provide anchor points for covalently attaching this molecule to various substrates.

The carboxylic acid can be used to functionalize metal oxide surfaces, such as silica (B1680970) or titania, through the formation of ester or carboxylate linkages. The chlorosulfonyl group, being highly reactive, can be used to immobilize the molecule onto surfaces functionalized with amines or other nucleophiles. This allows for the creation of surfaces with tailored chemical properties. For example, a surface functionalized with this molecule would present methoxy (B1213986) and methyl groups, altering its hydrophobicity.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
3-(chlorosulfonyl)benzoic acid
Methyl 2-(chlorosulfonyl)-5-methoxybenzoate

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